molecular formula C14H11ClO5S B13243046 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B13243046
M. Wt: 326.8 g/mol
InChI Key: NMJITCXSKCERMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is an organic compound that features both sulfonyl and phenolic functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one typically involves the sulfonylation of a suitable phenolic precursor. A common route might involve the reaction of 2,4-dihydroxyacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one can undergo oxidation to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activities involving sulfonyl or phenolic groups.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors by interacting with the active site of enzymes. The phenolic groups can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Similar structure but with a methyl group instead of chlorine.

    2-(4-Nitrobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Similar structure but with a nitro group instead of chlorine.

Uniqueness

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H11ClO5S

Molecular Weight

326.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO5S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2

InChI Key

NMJITCXSKCERMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.